tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluorinated aromatic amine. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-amino-2-fluorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study the effects of fluorinated aromatic amines on biological systems. It can serve as a model compound to investigate the interactions between fluorinated compounds and biological molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used as a precursor in the synthesis of pharmaceuticals that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorine atom on the aromatic ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds. The specific positioning of the amino and fluorine groups also contributes to its unique reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H23FN2O2 |
---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-11(8-10-19)12-5-4-6-13(18)14(12)17/h4-6,11H,7-10,18H2,1-3H3 |
InChI Key |
INUCHQFAJFREOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.